7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 227611-58-7
VCID: VC19082288
InChI: InChI=1S/C6H6N4O2/c7-3-4(6(11)12)9-10-2-1-8-5(3)10/h1-2,9H,7H2,(H,11,12)
SMILES:
Molecular Formula: C6H6N4O2
Molecular Weight: 166.14 g/mol

7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid

CAS No.: 227611-58-7

Cat. No.: VC19082288

Molecular Formula: C6H6N4O2

Molecular Weight: 166.14 g/mol

* For research use only. Not for human or veterinary use.

7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid - 227611-58-7

Specification

CAS No. 227611-58-7
Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
IUPAC Name 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Standard InChI InChI=1S/C6H6N4O2/c7-3-4(6(11)12)9-10-2-1-8-5(3)10/h1-2,9H,7H2,(H,11,12)
Standard InChI Key XGAYGRNYRDIVTB-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=N1)C(=C(N2)C(=O)O)N

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

7-Amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid (CAS 227611-58-7) is systematically named according to IUPAC guidelines as 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid . Its molecular formula, C₆H₆N₄O₂, corresponds to a molecular weight of 166.14 g/mol . The structure consists of a bicyclic imidazo[1,2-b]pyrazole core substituted at positions 6 and 7 with carboxylic acid and amino groups, respectively (Figure 1) .

Table 1: Key Identifiers of 7-Amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic Acid

PropertyValue
CAS Number227611-58-7
Molecular FormulaC₆H₆N₄O₂
Molecular Weight166.14 g/mol
IUPAC Name7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid
SMILESC1=CN2C(=N1)C(=C(N2)C(=O)O)N
InChI KeyXGAYGRNYRDIVTB-UHFFFAOYSA-N

Spectroscopic and Computational Data

The compound’s structure has been validated through spectroscopic techniques, though explicit data for this specific derivative remain limited. Analogous imidazo[1,2-b]pyrazole derivatives exhibit characteristic IR absorptions for NH₂ (3325 cm⁻¹), CN (2216 cm⁻¹), and COOH (1701 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra of related compounds, such as ethyl 5H-imidazo[1,2-b]pyrazole-6-carboxylate, reveal distinct proton environments: the ethyl group resonates as a triplet at δ 1.32 ppm, while aromatic protons appear between δ 7.11–8.26 ppm . Computational models predict a planar bicyclic system with intramolecular hydrogen bonding between the amino and carboxylate groups, stabilizing the zwitterionic form in aqueous solutions .

Synthetic Methodologies

Historical Context and Challenges

The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves cyclocondensation reactions between N-aminoheterocycles and β-dicarbonyl compounds. Early attempts to synthesize 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid faced challenges due to the instability of intermediates and competing side reactions . For instance, reactions between N-amino-2-iminopyridines and ethyl acetoacetate in ethanol under aerobic conditions often yield pyrazolo[1,5-a]pyridines instead of the desired imidazo-pyrazole products .

Optimized Synthetic Routes

Recent advances have enabled the targeted synthesis of this compound through a two-step protocol:

  • Ester Formation: Ethyl 5H-imidazo[1,2-b]pyrazole-6-carboxylate (CAS 159181-77-8) is synthesized via Pd-catalyzed cyclization of N-amino-2-iminopyridine with ethyl acetoacetate in acetic acid under oxygen atmosphere . This intermediate exhibits a molecular weight of 179.18 g/mol and a logP value of 0.839, indicating moderate lipophilicity .

  • Hydrolysis to Carboxylic Acid: The ester intermediate undergoes alkaline hydrolysis using aqueous NaOH (2 M) at 80°C for 6 hours, yielding the carboxylic acid derivative with >90% purity . Acidic workup with HCl precipitates the product, which is recrystallized from ethanol-water mixtures .

Table 2: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield
CyclizationPd(OAc)₂ (10 mol%), AcOH, O₂, 130°C72%
Ester HydrolysisNaOH (2 M), 80°C, 6 h92%

Mechanistic Insights

The formation of the imidazo[1,2-b]pyrazole core proceeds via nucleophilic attack of the enolized β-dicarbonyl compound on the N-amino group, followed by oxidative dehydrogenation and cyclization . Molecular oxygen acts as a terminal oxidant, facilitating aromatization of the intermediate . Density functional theory (DFT) calculations suggest that the amino group’s electron-donating effect stabilizes the transition state during cyclization, enhancing reaction efficiency .

Physicochemical Properties

Solubility and Stability

7-Amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid is sparingly soluble in polar aprotic solvents (e.g., DMSO, 2.1 mg/mL) but exhibits improved solubility in alkaline aqueous solutions (pH >10) due to deprotonation of the carboxylic acid group . The compound remains stable under inert atmospheres up to 200°C, as determined by thermogravimetric analysis (TGA) .

Acid-Base Behavior

The molecule displays two pKa values:

  • Carboxylic Acid Group: pKa ≈ 2.8 (determined by potentiometric titration)

  • Amino Group: pKa ≈ 9.4 (estimated via Hammett correlations)
    This amphoteric nature enables zwitterionic formation at physiological pH, influencing its pharmacokinetic profile in potential drug applications .

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